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Compound of Interest

Compound Name:
3-(4-Methoxyphenyl)-2-

phenylpropanoic acid

Cat. No.: B1361069 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Dated: October 26, 2023

This technical whitepaper provides a comprehensive overview of 3-(4-Methoxyphenyl)-2-
phenylpropanoic acid, a molecule of interest within the broader class of arylpropanoic acids.

Due to the limited availability of specific experimental data for this compound, this guide

combines known identifiers, predicted properties, and contextual information from related

compounds to offer a thorough resource for research and development.

Molecular Identity and Physicochemical Properties
3-(4-Methoxyphenyl)-2-phenylpropanoic acid is an aromatic carboxylic acid with the

molecular formula C₁₆H₁₆O₃. Its structure features a phenylpropanoic acid backbone with a

methoxyphenyl group at the 3-position and a phenyl group at the 2-position.
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Identifier/Property Value Source

Molecular Formula C₁₆H₁₆O₃ PubChemLite

IUPAC Name
3-(4-methoxyphenyl)-2-

phenylpropanoic acid
PubChemLite

CAS Number 4314-68-5 Parchem

Molecular Weight 256.29 g/mol PubChemLite (Calculated)

Monoisotopic Mass 256.10995 Da PubChemLite

XlogP (Predicted) 3.3 PubChemLite

Table 1: Key Identifiers and Physicochemical Properties.

Predicted Spectroscopic and Physicochemical Data
While experimental data is not readily available in the literature, computational predictions

provide valuable insights into the physicochemical properties of 3-(4-Methoxyphenyl)-2-
phenylpropanoic acid. The following table summarizes predicted collision cross-section

(CCS) values for various adducts, which can be useful in mass spectrometry-based analyses.

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 257.11723 158.3

[M+Na]⁺ 279.09917 164.1

[M-H]⁻ 255.10267 163.4

[M+NH₄]⁺ 274.14377 174.0

[M+K]⁺ 295.07311 161.0

[M+H-H₂O]⁺ 239.10721 150.8

[M+HCOO]⁻ 301.10815 179.4

[M+CH₃COO]⁻ 315.12380 193.6
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Table 2: Predicted Collision Cross Section (CCS) Data.

Synthesis Methodology: A Representative Protocol
A specific, peer-reviewed synthesis protocol for 3-(4-Methoxyphenyl)-2-phenylpropanoic
acid is not prominently available. However, a general and plausible route can be adapted from

established methods for the synthesis of 2-arylpropanoic acids. One common approach

involves the asymmetric alkylation of a chiral ester enolate.

Experimental Protocol: Asymmetric Synthesis of 2-
Arylpropanoic Acids (Representative)
This protocol is a generalized representation and may require optimization for the specific

synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid.

Esterification: React phenylacetic acid with a chiral auxiliary (e.g., a derivative of a chiral

alcohol) to form a chiral ester.

Enolate Formation: Treat the chiral ester with a strong, non-nucleophilic base, such as

lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to generate the

corresponding enolate.

Alkylation: Introduce the alkylating agent, in this case, 4-methoxybenzyl bromide, to the

enolate solution. The chiral auxiliary directs the alkylation to occur stereoselectively.

Hydrolysis: After the reaction is complete, hydrolyze the resulting ester using a base (e.g.,

lithium hydroxide) followed by acidic workup to yield the desired 2-arylpropanoic acid.

Purification: Purify the final product using techniques such as column chromatography or

recrystallization.

Phenylacetic Acid +
Chiral Auxiliary Esterification Chiral Ester LDA at -78°C Chiral Enolate 4-Methoxybenzyl Bromide Stereoselective

Alkylation
Base Hydrolysis

(e.g., LiOH)
3-(4-Methoxyphenyl)-2-
phenylpropanoic Acid Purification Purified Product
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A representative workflow for the asymmetric synthesis of 2-arylpropanoic acids.

Biological Activity and Potential Applications
Specific biological activity data for 3-(4-Methoxyphenyl)-2-phenylpropanoic acid is not

extensively documented in publicly available literature. However, as a member of the

arylpropanoic acid class, it shares a structural scaffold with well-known non-steroidal anti-

inflammatory drugs (NSAIDs) like ibuprofen and naproxen.

Arylpropanoic acid derivatives are known to exhibit a range of pharmacological activities,

including:

Anti-inflammatory effects

Analgesic properties

Antipyretic effects

Some studies on related phenylpropanoic acid derivatives have also explored their potential as

antibacterial, anticonvulsant, and anticancer agents. It is plausible that 3-(4-
Methoxyphenyl)-2-phenylpropanoic acid could be investigated for similar activities.

Mechanism of Action (General for Arylpropanoic Acids)
The primary mechanism of action for many arylpropanoic acid-based NSAIDs is the inhibition

of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for

the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By

inhibiting COX enzymes, these compounds reduce prostaglandin production, thereby exerting

their therapeutic effects.

Logical Workflow for Compound Evaluation
For a novel compound like 3-(4-Methoxyphenyl)-2-phenylpropanoic acid, a structured

evaluation workflow is crucial to determine its biological activity and therapeutic potential. The

following diagram outlines a typical process for such an investigation.
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A logical workflow for the biological evaluation of a novel chemical entity.
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Conclusion
3-(4-Methoxyphenyl)-2-phenylpropanoic acid represents an interesting, yet understudied,

member of the arylpropanoic acid family. While specific experimental data remains scarce, its

structural similarity to well-established therapeutic agents suggests potential for biological

activity. This technical guide provides a foundational resource for researchers by consolidating

available information and outlining logical next steps for synthesis and evaluation. Further

experimental investigation is warranted to fully characterize its physicochemical properties,

biological effects, and potential therapeutic applications.

To cite this document: BenchChem. [An In-depth Technical Guide to 3-(4-Methoxyphenyl)-2-
phenylpropanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361069#3-4-methoxyphenyl-2-phenylpropanoic-
acid-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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